"Benzene, 1,2-bis(methylthio)-" synthesis and properties
"Benzene, 1,2-bis(methylthio)-" synthesis and properties
An In-depth Technical Guide to 1,2-Bis(methylthio)benzene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,2-bis(methylthio)benzene (CAS No. 2388-68-3), a versatile organosulfur compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the nuanced methodologies for its synthesis, details its key physicochemical and spectroscopic properties, and explores its current and potential applications in advanced chemical research.
Introduction and Strategic Importance
1,2-Bis(methylthio)benzene, also known as 1,2-bis(methylsulfanyl)benzene, is an aromatic thioether characterized by a benzene ring substituted with two adjacent methylthio (-SCH₃) groups. While seemingly a simple molecule, its true value lies in the unique electronic and steric properties conferred by the ortho-disposed, sulfur-containing substituents. The sulfur atoms, with their available lone pairs of electrons, position this molecule as a highly effective bidentate chelating ligand for various transition metals. This coordination capability is foundational to its application in catalysis and materials science.[1] Furthermore, its structure serves as a key building block for the synthesis of more complex sulfur-containing heterocycles and π-conjugated systems relevant to organic electronics.[2] The deuterated analogue, 1,2-Bis(methylthio)benzene-d6, also serves a critical role as an internal standard for quantitative analysis in NMR and mass spectrometry studies.[3]
This guide will elucidate the practical synthesis of this compound, provide a detailed profile of its properties for proper identification and handling, and discuss its role as a valuable precursor and ligand in modern chemistry.
Synthesis Methodologies: A Practical Approach
The synthesis of 1,2-bis(methylthio)benzene can be approached from several strategic starting points. The most direct and reliable method involves the S-methylation of commercially available 1,2-benzenedithiol. This approach is favored for its high atom economy and straightforward execution.
Core Synthetic Strategy: Double S-Methylation of 1,2-Benzenedithiol
The fundamental principle of this synthesis is a classic nucleophilic substitution reaction. The acidic thiol protons of 1,2-benzenedithiol are removed by a suitable base to generate a potent dianionic nucleophile, the 1,2-dithiolate. This intermediate then readily attacks an electrophilic methyl source, such as methyl iodide, in a double SN2 reaction to form the desired product.
Caption: Synthetic workflow for 1,2-bis(methylthio)benzene.
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis and purification of 1,2-bis(methylthio)benzene.
Reagents & Materials:
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1,2-Benzenedithiol
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Methyl Iodide (CH₃I)
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Sodium Hydroxide (NaOH)
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Ethanol (anhydrous)
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Diethyl ether
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-benzenedithiol (1.0 eq) in ethanol (approx. 10 mL per gram of dithiol). Flush the flask with an inert gas like nitrogen.
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Base Addition: Prepare a solution of sodium hydroxide (2.2 eq) in a minimal amount of water and add it to the ethanolic solution. Stir for 15 minutes at room temperature. The formation of the sodium thiolate salt may result in a precipitate.
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Causality Note: The use of a strong base is critical to fully deprotonate both thiol groups, generating the highly nucleophilic dithiolate required for an efficient reaction. Using slightly more than two equivalents of base ensures complete deprotonation.
-
-
Methylation: Cool the reaction mixture in an ice bath to 0 °C. Add methyl iodide (2.2 eq) dropwise via a dropping funnel over 30 minutes. A white precipitate of sodium iodide (NaI) will form as the reaction proceeds.
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Causality Note: The reaction is exothermic. Slow, dropwise addition at a reduced temperature prevents overheating, which could lead to undesirable side reactions and loss of the volatile methyl iodide (boiling point: 42 °C).
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-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
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Workup and Extraction:
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Reduce the solvent volume by approximately half using a rotary evaporator.
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Pour the remaining mixture into a separatory funnel containing deionized water (3x the volume of the reaction mixture).
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Extract the aqueous phase three times with diethyl ether.
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Combine the organic extracts and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.
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Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,2-bis(methylthio)benzene as a clear liquid.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physical Properties Summary
| Property | Value | Source |
| CAS Number | 2388-68-3 | [4] |
| Molecular Formula | C₈H₁₀S₂ | [5] |
| Molecular Weight | 170.3 g/mol | [4] |
| Appearance | Colorless Liquid | Inferred |
| Purity (Typical) | 99% | [4] |
Note: Experimental boiling and melting points are not consistently reported in public databases.[6]
Spectroscopic Data Interpretation
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two main signals:
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A multiplet in the aromatic region (δ 7.0-7.4 ppm) corresponding to the four protons on the benzene ring.
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A sharp singlet at approximately δ 2.4-2.5 ppm, integrating to six protons, corresponding to the two equivalent methyl (-SCH₃) groups.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum should exhibit four distinct signals:
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Two signals for the quaternary, sulfur-bound aromatic carbons.
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Two signals for the proton-bearing aromatic carbons.
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One signal for the methyl carbons, typically appearing upfield (δ ~15-20 ppm).
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.[5]
Applications in Scientific Research
The unique structure of 1,2-bis(methylthio)benzene makes it a valuable tool in several areas of chemical science.
Coordination Chemistry and Catalysis
The primary application stems from its ability to act as a bidentate "pincer" ligand. The two sulfur atoms, positioned in the ortho configuration, can simultaneously coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation effect enhances the stability of the resulting metal complex compared to monodentate thioether ligands.[1] These complexes are investigated for their catalytic activity in various organic transformations, including cross-coupling reactions and polymerization.
Caption: Chelation of a metal ion (M) by the ligand.
Materials Science and Organic Electronics
Thioether-functionalized aromatic compounds are precursors for creating π-extended systems and conductive polymers.[2] While not as extensively studied as its thiophene-based cousins, 1,2-bis(methylthio)benzene can serve as a starting material for synthesizing larger, fused-ring systems containing sulfur. Such materials are of interest for their potential use in organic field-effect transistors (OFETs) and other electronic devices.[2]
Precursor for Benzyne Chemistry
Related compounds, such as 1,2-bis(trimethylsilyl)benzene, are well-known precursors for the generation of benzyne, a highly reactive intermediate in organic synthesis.[7][8] While not a direct precursor itself, the 1,2-disubstitution pattern of 1,2-bis(methylthio)benzene makes it a candidate for derivatization into novel benzyne precursors.
Safety and Handling
Like many organosulfur compounds, 1,2-bis(methylthio)benzene should be handled with appropriate care in a well-ventilated fume hood. It is generally stable under normal laboratory conditions.[9] Personal protective equipment (gloves, safety glasses) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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Cheméo. (n.d.). Benzene, 1,2-bis-(methylthio)ethyl - Chemical & Physical Properties. Retrieved from [Link]
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SpectraBase. (n.d.). Benzene, 1,2-bis[(methylthio)methyl]-o-xylene, alpha,alpha'-bis(methylthio)- [FTIR]. Retrieved from [Link]
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ResearchGate. (n.d.). Structure model of 1,2-bis(phenylthio)benzene (BPB) and.... Retrieved from [Link]
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Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method. (n.d.). Retrieved from [Link]
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ACS Publications. (2007). Synthesis, Properties, and Structures of Benzo[1,2-b:4,5-b']bis[b]benzothiophene and Benzo[1,2-b:4,5-b']bis[b]benzoselenophene. Organic Letters. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1,3-bis(methylthio)-. Retrieved from [Link]
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Synerzine. (2018, June 22). Safety Data Sheet: Benzene, [(methylthio)methyl]-. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1,4-bis(methylthio)-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, (methylthio)- (CAS 100-68-5). Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, (methylthio)-. Retrieved from [Link]
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NIST WebBook. (n.d.). Reaction thermochemistry data for Benzene, (methylthio)-. Retrieved from [Link]
- Google Patents. (n.d.). JP5950255B2 - Process for producing 1,2-bis (trimethylsilyl) benzene or its related compounds.
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ChemSynthesis. (2025, May 20). 1,2-bis(methylsulfanyl)benzene. Retrieved from [Link]
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